molecular formula C7H7FO4 B1260921 6-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate

6-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate

Cat. No. B1260921
M. Wt: 174.13 g/mol
InChI Key: MRJAXZUNYLKGBV-CAHLUQPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate is a 3-hydroxy carboxylic acid, a cyclohexadienediol and a cyclohexadienecarboxylic acid.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Microbial Oxidation and Synthesis of Cyclitol Derivatives : The oxidation of benzene by Pseudomonas putida generates cis-3,5-cyclohexadiene-1,2-diol, a precursor used in synthesizing D- and L-myo-inositol 1,4,5-trisphosphates and various cyclitol derivatives, demonstrating the potential of microbial processes in creating complex organic molecules (Ley et al., 1990).

  • Synthesis of Fluoren-9-ones : Ethyl cyclohexene-1-carboxylate reacts with aromatic substrates in the presence of concentrated sulfuric acid, leading to the formation of cis-1,2,3,4,4a,9a-hexahydrofluoren-9-ones, which are further processed to fluoren-9-ones. This method presents a simplified approach to creating complex fluorenone structures (Ramana & Potnis, 1993).

  • Role in Organic Synthesis : Cyclohexadiene-cis-diols, including derivatives of 6-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate, are crucial in the synthesis of natural products and biologically relevant molecules, offering a method to achieve goals like brevity, enantiocontrol, and efficiency in organic synthesis (Hudlický & Thorpe, 1997).

  • Synthesis of Fluorocyclopropane Derivatives : A novel method for preparing cis-2-fluorocyclopropane-1-carboxylic acid, involving multiple steps from tert-butyl acrylate and chloromethyl phenyl sulfoxide, illustrates the complex transformations possible with cyclohexadiene derivatives (Toyota et al., 1996).

Photodecarbonylation and Photoreactivity

  • Engineering Reactions in Crystals : The study of photochemical reactivity of specific cyclohexanone derivatives in solution and crystalline states reveals insights into photodecarbonylation processes, highlighting the role of intramolecular interactions in determining the outcomes of photochemical reactions (Ng et al., 2001).

  • Probing Magnetic Properties : Linear chain compounds constructed using cyclohexane-1,2-dicarboxylate analogues exhibit unique magnetic properties, underlining the importance of molecular structure in defining magnetic behaviors in materials science (Zheng et al., 2008).

properties

Product Name

6-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate

Molecular Formula

C7H7FO4

Molecular Weight

174.13 g/mol

IUPAC Name

(1R,6S)-2-fluoro-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylic acid

InChI

InChI=1S/C7H7FO4/c8-4-2-1-3-5(9)7(4,12)6(10)11/h1-3,5,9,12H,(H,10,11)/t5-,7+/m0/s1

InChI Key

MRJAXZUNYLKGBV-CAHLUQPWSA-N

Isomeric SMILES

C1=C[C@@H]([C@](C(=C1)F)(C(=O)O)O)O

Canonical SMILES

C1=CC(C(C(=C1)F)(C(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate
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Reactant of Route 6
6-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate

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